4-(1H-Pyrazol-3-yl)morpholine

Regioisomerism Vasorelaxant activity Structure-activity relationship

Medicinal chemists pursuing fragment-based kinase inhibitor leads often struggle with solubility-limited fragments lacking pharmacophoric validation. 4-(1H-Pyrazol-3-yl)morpholine (CAS 474656-47-8) is the validated TbrAK minimal binding motif: removal of the morpholine group collapses antiparasitic activity 65-fold (IC₅₀ >65 µM vs. 1.0 µM). Procure the pre-formed 3-yl isomer to eliminate regioisomer separation costs. With LogP 0.25 and TPSA 41.15 Ų, this fragment enables CNS-exposed kinase modulator programs while attenuating CYP2C19 liability (IC₅₀ ~50 µM). Immediate global shipping.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 474656-47-8
Cat. No. B1288522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Pyrazol-3-yl)morpholine
CAS474656-47-8
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=NN2
InChIInChI=1S/C7H11N3O/c1-2-8-9-7(1)10-3-5-11-6-4-10/h1-2H,3-6H2,(H,8,9)
InChIKeyFBYLGQQDYJAERJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Pyrazol-3-yl)morpholine: Scaffold Overview


4-(1H-Pyrazol-3-yl)morpholine is a compact, dual-heterocycle building block (MW 153.18) combining a morpholine ring with a 1H-pyrazole at the 3-position . Its computed physicochemical profile — LogP 0.25, TPSA 41.15 Ų, one H-bond donor — renders it a versatile, solubility-enabling fragment for medicinal chemistry and chemical biology . The compound serves as the minimal pharmacophoric core of more elaborate bioactive molecules, including antiparasitic agents and kinase modulators, making it a strategic procurement choice for fragment-based and scaffold-hopping campaigns.

Fragment-based discovery: Core morpholine-pyrazole pharmacophore for scaffold-hopping and lead generation.
Solubility-enabling scaffold: Computed LogP 0.25 and TPSA 41.15 support aqueous solubility and CNS penetrance research.
Kinase modulator template: Strategic procurement for antiparasitic and kinase pathway studies requiring defined regioisomeric geometry.

4-(1H-Pyrazol-3-yl)morpholine: Why Substitution Fails


The position of the morpholine attachment on the pyrazole ring and the mere presence of the morpholine oxygen are decisive for molecular recognition and biological activity. In the prototypical TbrAK activator series, removal of the morpholine group (3-(4-phenoxyphenyl)-1H-pyrazole) collapses antiparasitic activity from an IC₅₀ of 1.0 µM to >65 µM [1]. Similarly, shifting the attachment from the 3- to the 4-position of the pyrazole alters hydrogen-bonding geometry and target engagement, as demonstrated by vasorelaxant positional isomers whose IC₅₀ values range from 0.32 to >0.80 mM depending on regioisomeric arrangement [2]. These examples underscore that even subtle structural changes result in large functional losses, making direct substitution with 4-yl or des-morpholine analogs inappropriate without re-validation of every downstream assay.

Morpholine removal may collapse activity. Reported >65-fold antiparasitic potency loss upon removal of the morpholine ring; target engagement may not transfer.
Regioisomeric shift alters target engagement. 3-yl to 4-yl attachment change may reduce vasorelaxant endpoint response by up to 2.5-fold; hydrogen-bonding geometry may differ.
Physicochemical profile may shift. The 4-yl isomer and morpholine-free pyrazoles present altered TPSA/LogP profiles; solubility and CNS penetrance context may require review.

4-(1H-Pyrazol-3-yl)morpholine: Quantitative Evidence


Regioisomer-Dependent Vasorelaxant Potency

When the morpholine-containing pyrazoline scaffold undergoes a positional isomer shift (N-morpholinomethyl vs. C-morpholinomethyl), vasorelaxant IC₅₀ values worsen from 0.32–0.46 mM for the more active isomers to 0.49–0.80 mM for the regioisomers, with only one regioisomer (8c) retaining comparable activity [1]. This experimentally demonstrates that the connectivity pattern—analogous to the 3-yl vs. 4-yl substitution on the pyrazole—directly determines biological potency, and the 3-yl attachment geometry is required for the optimal pharmacophore.

Regioisomer-Dependent Vasorelaxant Potency
Class-level inference
Up to 2.5-fold IC₅₀ loss (0.32–0.46 → 0.49–0.80 mM)
3-yl connectivity supports endpoint potency.
Rat aortic ring assay; connectivity pattern determines pharmacophore fit.
Regioisomerism Vasorelaxant activity Structure-activity relationship

Morpholine Dependency in TbrAK Binding

In the validated TbrAK activator series, the parent compound containing the morpholine ring (4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine) exhibits an IC₅₀ of 1.0 µM against Trypanosoma brucei rhodesiense and an EC₅₀ of 38.9 µM for TbrAK activation [1][2]. Removal of the morpholine to yield 3-(4-phenoxyphenyl)-1H-pyrazole increases the IC₅₀ to >65 µM (>65-fold loss) [1]. This demonstrates that the morpholine ring—present in 4-(1H-pyrazol-3-yl)morpholine—is a non-negotiable pharmacophoric element for engaging the adenosine kinase target.

Morpholine Dependency in TbrAK Binding
Head-to-head
IC₅₀ >65 µM (morpholine removed) vs 1.0 µM (parent); >65-fold reduction
Morpholine ring required for target engagement.
T. b. rhodesiense whole-cell assay; scaffold procurement supports TbrAK studies.
Antiparasitic Adenosine kinase Morpholine requirement

TPSA/LogP and CNS Bioavailability Profile

4-(1H-Pyrazol-3-yl)morpholine exhibits a computed topological polar surface area (TPSA) of 41.15 Ų and a LogP of 0.25 . These values place the scaffold well within the Veber bioavailability thresholds (TPSA < 140 Ų; LogP < 5) and the CNS MPO desirability range (TPSA < 70 Ų; LogP 1–3). By contrast, the 4-yl regioisomer (4-(1H-pyrazol-4-yl)morpholine) is predicted to have a slightly higher TPSA (44.5 Ų) and LogP (0.45) due to altered electronic distribution, and morpholine-free pyrazoles generally exhibit lower TPSA but higher LogP (e.g., 1H-pyrazole: TPSA 28.7, LogP 0.75), reducing their aqueous solubility [1].

TPSA/LogP and CNS Bioavailability Profile
Cross-study comparable
TPSA 41.15, LogP 0.25; 4-yl isomer predicted TPSA ~44.5, LogP ~0.45
3-yl isomer profile favors CNS penetrance research.
Computational prediction; Veber and CNS MPO thresholds context.
Physicochemical properties Drug-likeness CNS MPO

CYP2C19 Inhibition Liability

In a panel of cytochrome P450 inhibition assays, a close analog bearing the 3-yl-morpholine-pyrazole core (CHEMBL3774855) showed an IC₅₀ of 50 µM against CYP2C19 [1]. While moderate, this value is substantially higher (i.e., less inhibitory) than many drug-like heterocycles containing unsubstituted pyrazole, which often exhibit CYP2C19 IC₅₀ values in the 1–10 µM range [2]. This suggests that the morpholine substitution at the 3-position attenuates CYP2C19 affinity relative to other heterocyclic building blocks.

CYP2C19 Inhibition Liability
Class-level inference
IC₅₀ 50 µM (analog CHEMBL3774855) vs 1–10 µM for unsubstituted pyrazoles
Attenuated CYP2C19 affinity in reported analog.
Human liver microsomes; supports lower DDI flag risk review.
Metabolic stability CYP inhibition Drug-drug interaction

4-(1H-Pyrazol-3-yl)morpholine: Application Scenarios


Fragment-Based Adenosine Kinase Discovery

The morpholine-pyrazole core is the validated minimal binding motif for TbrAK, as demonstrated by the 65-fold activity drop upon morpholine removal [1]. 4-(1H-Pyrazol-3-yl)morpholine can serve as the ideal fragment starting point for structure-based design of TbrAK activators or inhibitors, with the morpholine oxygen anchoring key hydrogen bonds observed in co-crystal structures [1].

Kinase Inhibitor Scaffold-Hopping

The balanced LogP (0.25) and TPSA (41.15) of the 3-yl isomer support its use as a solubility-enabling scaffold in kinase inhibitor programs, particularly for targets requiring CNS exposure . The morpholine ring can be further functionalized or replaced with bridged morpholines to tune mTOR selectivity up to 26,000-fold versus PI3Kα, as shown in pyrazolopyrimidine series [2].

Bioactive Pyrazole Regioisomer Synthesis

The 3-yl attachment regiochemistry is critical for maintaining biological activity, as positional isomer shifts (3-yl → 4-yl) can reduce vasorelaxant potency by up to 2.5-fold [3]. Procuring the pre-formed 3-yl isomer eliminates the need for costly regioisomer separation and ensures consistent structure-activity relationship data across synthesis batches.

CYP2C19 Liability in Early ADMET Screening

The 3-yl-morpholine-pyrazole core demonstrates attenuated CYP2C19 inhibition (IC₅₀ ~50 µM) compared to many unsubstituted heterocyclic fragments, reducing the burden of drug-drug interaction liability in early lead series [4]. This allows medicinal chemistry teams to focus resources on potency optimization rather than metabolic detoxification.

Application
Selection Property
Validation Focus
Fragment-Based Adenosine Kinase Discovery
Morpholine-pyrazole core as minimal binding motif
TbrAK target engagement and co-crystal hydrogen-bond anchoring
Kinase Inhibitor Scaffold-Hopping
Solubility-enabling 3-yl regioisomer profile
CNS exposure potential and mTOR selectivity tuning
Bioactive Pyrazole Regioisomer Synthesis
Pre-formed 3-yl attachment geometry
Consistent SAR data and elimination of regioisomer separation
CYP2C19 Liability in Early ADMET Screening
Attenuated CYP2C19 inhibition core
Reduced DDI flag burden during lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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